![molecular formula C12H12N2O B6058587 2,3,4,9-tetrahydro-1H-carbazol-1-one oxime](/img/structure/B6058587.png)
2,3,4,9-tetrahydro-1H-carbazol-1-one oxime
Overview
Description
2,3,4,9-tetrahydro-1H-carbazol-1-one is a compound with the CAS Number: 3456-99-3 . It has a molecular weight of 185.23 . It is a powder at room temperature . This compound is an important synthetic precursor of the carbazole nucleus . Carbazole alkaloids, which include this compound, possess interesting biological properties, which include antitumor, psychotropic, anti-inflammatory, antihistaminic, antibiotic, and antioxidative activities .
Synthesis Analysis
The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-one involves various oxidizing agents, including hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorocromate . The reactive site of the substrate depends on the oxidant and the reaction conditions, resulting in the formation of divergent products .Molecular Structure Analysis
The IUPAC name for this compound is 2,3,4,9-tetrahydro-1H-carbazol-1-one . The InChI code is 1S/C12H11NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,13H,3,5,7H2 . The InChI key is PDZIFGIQUYFQGK-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions of 2,3,4,9-tetrahydro-1H-carbazol-1-one are dependent on the nature of the selected oxidant. In the case of benzo-fused tetrahydrocarbazoles, the main direction of the process was complete aromatization of the polycyclic system .Physical And Chemical Properties Analysis
2,3,4,9-tetrahydro-1H-carbazol-1-one is a powder at room temperature . It has a melting point of 168-170°C .Scientific Research Applications
Synthesis and Characterization
- Carbazole derivatives, including 2,3-Dihydro-1H-carbazol-4(9H)-one O-acetyl oxime, were synthesized and characterized using spectroscopic techniques. These compounds have shown potential in intermolecular interactions and antioxidant properties (Serdaroğlu et al., 2021).
Anticancer Activity
- Some 2,3,4,9-tetrahydro-1H-carbazole derivatives have been synthesized and shown significant anticancer activity against the A-549 cell line, indicating their potential in cancer treatment (Chaudhary & Chaudhary, 2016).
Chemical Reactions and Synthesis
- Studies on methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl) oxoacetates have shown the synthesis of various carbazole derivatives, offering insights into the mechanisms of these reactions (Martin & Prasad, 2007).
Biological Applications
- The compound has been investigated for its ability to interact with biological systems. For instance, its transformation by the bacterium Ralstonia sp. strain SBUG 290 indicates its potential in biotechnological applications (Waldau et al., 2009).
Photophysics and Fluorescence
- Research on fluorophores derived from 2,3,4,9-tetrahydro-1H-carbazol-1-one demonstrates their sensitivity to solvent polarity and potential applications in photophysics (Ghosh et al., 2013).
Antimicrobial Studies
- Novel isoxazolyl and pyrazolyl 2,3, 4, 9 tetrahydro-1H-carbazoles have been synthesized and showed promising antibacterial and antifungal activities, suggesting their utility in antimicrobial research (Surendiran et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(NZ)-N-(2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,13,15H,3,5,7H2/b14-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJSIMCYBGAJEF-KAMYIIQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NO)C1)NC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N\O)/C1)NC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1Z)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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